2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid
Description
2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid (CAS: 18363-10-5) is a bicyclic compound featuring a spiro[4.4]nonane backbone with an oxygen atom in the 1-position and a ketone group at the 2-position. Its molecular formula is C₉H₁₂O₄, with a molecular weight of 184.19 g/mol. Key physicochemical properties include a boiling point of 430.3±38.0 °C, density of 1.3±0.1 g/cm³, and a calculated LogP value of 0.95, indicating moderate hydrophobicity . The compound’s spirocyclic structure and polar functional groups (carboxylic acid and oxo) make it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7-5-6(8(11)12)9(13-7)3-1-2-4-9/h6H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSJEQPXBBAWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378173 | |
| Record name | 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18363-10-5 | |
| Record name | 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and the presence of functional groups that suggest potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 184.19 g/mol. The compound features a spirocyclic structure that includes a five-membered oxirane ring fused to a cyclohexane-like framework, along with a carboxylic acid functional group, which enhances its reactivity and potential interactions with biological molecules.
Pharmacological Potential
Research indicates that compounds with similar spiro structures often exhibit diverse biological activities, including:
- Antimicrobial properties : Compounds in this class have been investigated for their ability to inhibit bacterial growth.
- Antitumor activity : Some derivatives may interact with cellular pathways involved in cancer progression.
- Anti-inflammatory effects : The presence of carboxylic acid groups can influence inflammatory responses in biological systems.
The specific biological mechanisms by which this compound exerts these effects are still under investigation, but preliminary data suggest interactions with various biomolecules, including proteins and nucleic acids .
Case Studies
- Antimicrobial Activity : A study assessed the antimicrobial efficacy of spirocyclic compounds against various pathogens, showing that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Antitumor Effects : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines. The compound's structure allows for effective binding to target proteins involved in cell cycle regulation, leading to cell death in malignant cells .
- Inflammation Modulation : Research indicated that the compound could modulate inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
| Synthesis Method | Description | Yield |
|---|---|---|
| Oxidation Reaction | Conversion of aldehyde precursors using oxidizing agents like sulfuric acid to form the carboxylic acid group | Moderate |
| Cyclization Techniques | Utilizing cyclization reactions involving suitable precursors to create the spirocyclic structure | High |
| Functional Group Modification | Post-synthetic modifications to introduce or alter functional groups for enhanced biological activity | Variable |
These methods highlight the versatility in synthesizing this compound and its derivatives, facilitating further exploration into their biological activities.
Scientific Research Applications
Organic Synthesis
Key Applications :
- Building Block for Spirocyclic Compounds : The compound serves as a versatile building block in the synthesis of spirocyclic compounds, which are important in pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Synthesis of Spiro Compounds | Utilized in the formation of complex molecular architectures through cyclization reactions. |
Case Study :
Research indicates that derivatives of 2-Oxo-1-oxa-spiro[4.4]nonane can be synthesized to yield compounds with enhanced biological activity, particularly in the development of new drugs targeting neurological disorders.
Medicinal Chemistry
Key Applications :
- Anticonvulsant Activity : Studies have shown that derivatives of this compound exhibit anticonvulsant properties, making them candidates for further pharmacological evaluation.
Material Science
Key Applications :
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with unique properties, potentially leading to advancements in materials used for coatings, adhesives, and other industrial applications.
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer to create polymers with tailored mechanical and thermal properties. |
Crystal Structure Analysis
Understanding the crystal structure of this compound is crucial for elucidating its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heteroatoms
2-Azaspiro[4.4]nonane-4-carboxylic Acid
- Structure : Replaces the 1-oxa group with a nitrogen atom.
- Properties : Increased basicity due to the amine group, altering solubility and reactivity.
- Applications : Used as a building block for protease inhibitors and kinase modulators .
7-Boc-2-Cbz-2,7-Diazaspiro[4.4]nonane-4-carboxylic Acid
- Structure : Features two nitrogen atoms (2,7-diaza) with Boc and Cbz protecting groups.
- Properties : Enhanced steric bulk and reduced polarity due to protecting groups.
- Applications: Intermediate in peptide synthesis and organocatalysts .
5-Bromo-pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane-4-carboxylic Acid
Functional Group Variations
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
- Structure : Combines a chromene ring with sulfonamide and oxo groups.
- Properties : Extended π-conjugation enhances UV absorption; LogP = 2.1.
- Applications : Antimicrobial and anti-inflammatory agent .
1,3-Dioxaspiro[4.4]nonane-2-carboxylic Acid, Ethyl Ester
Pharmacologically Active Analogues
SSR180711 (1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic Acid Ester)
- Structure: Bicyclo[3.2.2]nonane with bromophenyl ester.
- Properties : Partial agonist of α7 nicotinic receptors; LogD = 2.4.
- Applications : Cognitive enhancer in schizophrenia models .
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: The parent compound (this compound) is commercially available from three suppliers, facilitating drug discovery workflows .
- Thermal Stability : Spirocyclic carboxylic acids exhibit solid-state stability, with polymorphic transitions rarely observed below 150°C .
- Bioactivity : Analogues with nitrogen substitutions (e.g., 2-azaspiro derivatives) show improved binding to neurological targets compared to oxygen-containing variants .
Preparation Methods
Cyclization of Bifunctional Precursors
A common approach involves cyclizing precursors containing both oxygen and carbon nucleophiles. For example, γ-keto acids or esters can undergo intramolecular esterification or aldol condensation to form the spirocyclic core. Reaction conditions (e.g., acid catalysis, temperature) critically influence ring size and functional group retention.
Oxidation of Secondary Alcohols
Stepwise Synthesis and Intermediate Characterization
Precursor Synthesis
Starting Material : Cyclohexene oxide derivatives are often used to construct the oxaspiro ring. For instance, epoxide ring-opening with malonic acid derivatives can yield intermediates with carboxylic acid groups.
Example Pathway :
-
Epoxide Alkylation : Reacting cyclohexene oxide with diethyl malonate under basic conditions forms a diester intermediate.
-
Cyclization : Acid-catalyzed cyclization generates the spiro[4.4]nonane skeleton.
-
Oxidation : Selective oxidation at the 2-position introduces the ketone group.
Optimization of Reaction Conditions
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing transition states.
-
Catalysts : Lewis acids (e.g., BF₃·OEt₂) accelerate ring-forming steps, while heterogeneous catalysts (e.g., zeolites) improve regioselectivity.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Chromatographic Purity Assessment
-
HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) achieves >98% purity, with retention times calibrated against standards.
Industrial-Scale Production Considerations
Q & A
Basic Questions
Q. What are the key structural features and IUPAC nomenclature rules governing 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid?
- Methodological Answer : The compound’s name follows IUPAC rules where "oxo" denotes a ketone group, "spiro" indicates a shared atom between two rings, and "carboxylic acid" is the principal functional group. The spiro junction at the 4,4 position defines the bicyclic system. Molecular formula (C₂₀H₂₅NO₃) and weight (327.4174 g/mol) confirm the structure . For analogous nomenclature, see the IUPAC guidelines for oxo-substituted spiro compounds .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and chemical-resistant suits to avoid skin contact; NIOSH/EN 166-certified respirators (e.g., P95 for particulates) are recommended for aerosol control .
- Ventilation : Ensure local exhaust ventilation to limit airborne concentrations .
- Spill Management : Collect spills using non-sparking tools, avoid water jets, and dispose via hazardous waste protocols .
- First Aid : Immediate rinsing with water for eye/skin exposure and artificial respiration if inhaled .
Q. How is this compound synthesized and characterized?
- Methodological Answer : While explicit synthesis routes are unavailable in the evidence, analogous spiro compounds (e.g., dispiro[3.0.3⁵.1⁴]nonane-9-carboxylic acid) suggest cyclization reactions (e.g., acid-catalyzed ring closure) and characterization via:
- NMR/IR : To confirm functional groups and ring junctions.
- Mass Spectrometry : For molecular weight validation (327.4174 g/mol) .
Advanced Questions
Q. How can researchers address contradictory data on the stability and decomposition of this compound?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity conditions. The SDS notes stability under recommended storage but lacks decomposition data .
- Analytical Techniques : Use TGA/DSC to identify decomposition thresholds and GC-MS to detect hazardous byproducts (e.g., carbon oxides, NOₓ) .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-Oxoretinoic acid’s HPLC protocols) to infer degradation pathways .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ ~210–260 nm) is optimal, as used for 4-Oxoretinoic acid (≥90% purity via HPLC) .
- Calibration Standards : Prepare stock solutions in acetonitrile/water (pH 3–5) to enhance solubility.
- Validation : Include recovery studies (spiked samples) and LOD/LOQ calculations to ensure precision .
Q. How can toxicological profiles be assessed for this compound given limited data?
- Methodological Answer :
- In Silico Models : Use QSAR tools to predict acute toxicity (e.g., LD₅₀) and mutagenicity. The SDS notes no carcinogenicity per IARC/ACGIH, but gaps exist in reproductive/neurotoxicity data .
- In Vitro Assays : Perform Ames tests for mutagenicity and cell viability assays (e.g., MTT on HepG2 cells) to screen for cytotoxicity .
- Ecotoxicity : Assess biodegradability via OECD 301 tests and bioaccumulation potential using log Kow predictions .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
